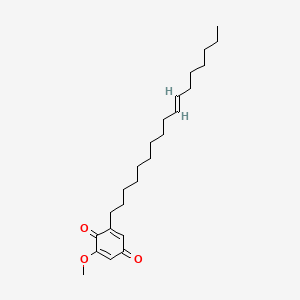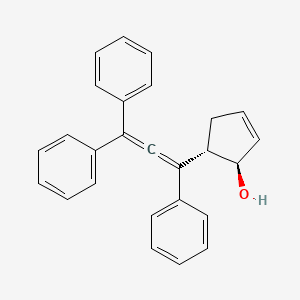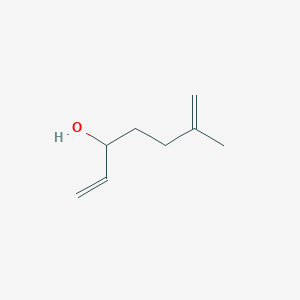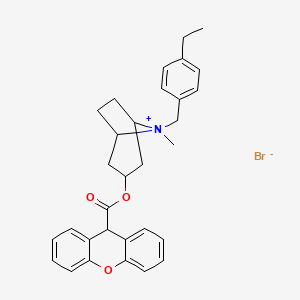
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate is a complex organic compound that combines the structural features of tropinium, xanthene, and benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate typically involves multiple steps, starting with the preparation of the tropinium and xanthene derivatives. The key steps include:
Formation of Tropinium Derivative: This involves the reaction of tropine with p-ethylbenzyl bromide under basic conditions to form the tropinium salt.
Synthesis of Xanthene Derivative: Xanthene-9-carboxylic acid is prepared through the condensation of salicylic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride.
Coupling Reaction: The final step involves the coupling of the tropinium salt with xanthene-9-carboxylic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Applications De Recherche Scientifique
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tropinium Derivatives: Compounds like tropine and tropinone share the tropinium core structure.
Xanthene Derivatives: Compounds such as fluorescein and eosin contain the xanthene scaffold.
Benzyl Derivatives: Compounds like benzyl chloride and benzyl alcohol have similar benzyl groups.
Uniqueness
8-(p-Ethylbenzyl)tropinium bromide xanthene-9-carboxylate is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Propriétés
Numéro CAS |
78371-77-4 |
|---|---|
Formule moléculaire |
C31H34BrNO3 |
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
[8-[(4-ethylphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C31H34NO3.BrH/c1-3-21-12-14-22(15-13-21)20-32(2)23-16-17-24(32)19-25(18-23)34-31(33)30-26-8-4-6-10-28(26)35-29-11-7-5-9-27(29)30;/h4-15,23-25,30H,3,16-20H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HYIYHLJCKIUUCL-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


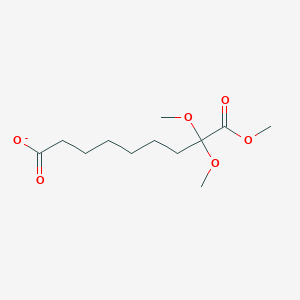
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)

![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)

